molecular formula C27H31N5O4S B12389935 Jnk-IN-14

Jnk-IN-14

Cat. No.: B12389935
M. Wt: 521.6 g/mol
InChI Key: DXOOEWGOXWQIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jnk-IN-14 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNKs are involved in various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. This compound has shown significant potential in scientific research due to its ability to selectively inhibit JNK1, JNK2, and JNK3 with high efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jnk-IN-14 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Jnk-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Jnk-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JNK signaling pathway and its role in various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the effects of JNK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions due to its ability to modulate JNK activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JNK pathway .

Mechanism of Action

Jnk-IN-14 exerts its effects by selectively inhibiting the activity of JNK1, JNK2, and JNK3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JNK signaling pathway, leading to altered gene expression, reduced cell proliferation, and increased apoptosis. The molecular targets and pathways involved include c-Jun, a transcription factor that regulates various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Jnk-IN-14 include:

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for JNK1, JNK2, and JNK3. It demonstrates greater inhibitory efficacy compared to other JNK inhibitors like SP600125. Additionally, this compound induces early-stage apoptosis and arrests cell population at the G2/M phase, making it a valuable tool for studying the JNK pathway and its role in various diseases .

Properties

Molecular Formula

C27H31N5O4S

Molecular Weight

521.6 g/mol

IUPAC Name

N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29)

InChI Key

DXOOEWGOXWQIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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